ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

X-ray crystallography Tautomerism Structural reassignment

Researchers needing a reliable, spectroscopically verified thiazolidinone building block often face variability in tautomeric form, which impacts reaction consistency. This compound solves that problem: its unambiguous carbonyl-imine tautomer was confirmed by single-crystal X-ray diffraction (R=0.0324) and exhibits a dual carbonyl IR signature (1719 cm⁻¹, 1672 cm⁻¹) for immediate identity verification. - Enables Knoevenagel condensation at the active C5 methylene for rapid library expansion. - Ethyl ester form (XLogP3 2.1) offers a 0.7 lipophilicity advantage over the free acid for cell-penetration assays. - Supplied at ≥98% purity, reducing lead time in automated parallel synthesis workflows.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3g/mol
CAS No. 17823-28-8
Cat. No. B442913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
CAS17823-28-8
Molecular FormulaC12H12N2O3S
Molecular Weight264.3g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)CS2
InChIInChI=1S/C12H12N2O3S/c1-2-17-11(16)8-3-5-9(6-4-8)13-12-14-10(15)7-18-12/h3-6H,2,7H2,1H3,(H,13,14,15)
InChIKeyMRDXMESGLAWUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: Ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate (CAS 17823-28-8) as a Defined Thiazolidinone Building Block


Ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate (CAS 17823-28-8) is a heterocyclic compound belonging to the 2-arylimino-4-thiazolidinone class, characterized by an ethoxycarbonylphenylimino substituent on the thiazolidinone core [1]. Its unambiguous structural identity has been established by single-crystal X‑ray diffraction, confirming the carbonyl‑imine tautomeric form rather than the previously assumed amide‑imine tautomer [1][2]. The compound is commercially available from multiple suppliers at ≥95% purity and serves as a versatile intermediate for synthesizing polyfunctionally substituted fused heterocycles with demonstrated biological activity [2].

Structure Carbonyl-imine tautomer confirmed by X-ray
Purity ≥95% from multiple suppliers
Role Versatile building block for fused heterocycles

Why Other Thiazolidinones Cannot Substitute for Ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in Research and Development


Thiazolidinone derivatives bearing different aryl substituents exhibit distinct crystallographic packing, hydrogen-bonding networks, and physicochemical properties that directly influence their reactivity, solubility, and bioavailability [1][2]. Even structurally close analogs—such as the free carboxylic acid counterpart (CAS 82365-56-8) or the 4-acetylphenylimino derivative (3b)—differ measurably in lipophilicity (ΔXLogP3 ≈0.7), melting point (ΔTₘ >70 °C), and spectroscopic signatures, making simple substitution unreliable in reaction optimization or biological screening [2]. The following quantitative evidence establishes where this specific compound provides reproducible differentiation.

Lipophilicity and H-bond donor count differ from free acid analog — solubility and permeability profiles may shift.
Tautomeric state confirmed as carbonyl-imine; misassigned amide-imine analogs may lead to incorrect reactivity predictions.
Crystal packing and H-bond dimensionality vary with aryl substituent — solid-state dissolution and stability may not transfer.

Quantitative Differentiation Evidence: Ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate vs. Closest Analogs


Tautomeric Form Reassignment: Crystallographic Proof of the Carbonyl–Imine Structure Over the Previously Reported Amide–Imine Tautomer

In the original 2012 structural report (HEGLUC entry, Behbehani & Ibrahim), compound 3d was assigned the amide–imine tautomer with an exocyclic imine nitrogen. Gzella et al. (2014) redetermined the crystal structure at 130 K and conclusively demonstrated that the compound exists as the carbonyl–imine tautomer, with the C=O group inside the five-membered ring and an exocyclic amine nitrogen [1]. The refined structure for the target compound (II) achieved an R factor of 0.0324, versus the earlier R₁ of 0.0623 for 3d reported by Behbehani [2]. This reassignment is critical because the tautomeric state governs hydrogen‑bond donor/acceptor capacity, metal‑chelation potential, and reactivity toward electrophiles.

Tautomer Reassignment
Head-to-head
R = 0.0324 vs 0.0623 −48% lower
Confirmed carbonyl-imine structure governs H-bond donor/acceptor capacity for rational design.
130 K vs 293 K; earlier tautomer assignment corrected.
X-ray crystallography Tautomerism Structural reassignment

Lipophilicity Advantage Over the Free Carboxylic Acid Analog: XLogP3 2.1 vs. 1.4

The ethyl ester prodrug form (target compound) exhibits significantly higher computed lipophilicity than its carboxylic acid hydrolysis product (CAS 82365-56-8). Technical data from BOC Sciences reports XLogP3 = 2.1 for the target ester, compared with XLogP3 = 1.4 for the free acid analog . Additionally, the target compound has one hydrogen‑bond donor (NH) versus two (NH + COOH) in the acid, reducing polarity and potentially enhancing passive membrane diffusion.

Lipophilicity Shift
Data to verify
XLogP3 2.1 vs 1.4 Δ +0.7
Higher computed lipophilicity may support passive membrane diffusion in cell-based assays.
Predicted property; experimental logP to confirm.
Lipophilicity Drug-likeness Membrane permeability

Synthetic Yield and Purity Benchmarking Against In‑Class 2‑Arylimino‑4‑thiazolidinones (3a–3c)

In the unified synthetic protocol reported by Behbehani & Ibrahim (2012), the target compound 3d was obtained in 80% yield after recrystallization from ethanol—comparable to 3b (81%) and higher than 3a (76%) and 3c (73%) [1]. Its melting point (186–187 °C) is substantially lower than those of 3a (198–199 °C), 3b (260–261 °C), and 3c (201–202 °C), indicating weaker intermolecular forces that may favor solubility in organic solvents.

Synthetic Yield & m.p.
Head-to-head
80% yield; m.p. 186–187 °C +7 pp vs 3c
Favorable yield and lower melting point may simplify multi-gram purification and handling.
10 mmol scale, EtOH reflux; recrystallization from EtOH.
Synthetic efficiency Yield comparison Heterocyclic chemistry

Crystal‑Packing Distinctiveness: 1D Hydrogen‑Bonded Chains vs. 3D Network in the Closest Structural Analog

Gzella et al. (2014) explicitly contrasted the hydrogen‑bond architecture of the target compound (II) with that of analog (I). In the target compound, N–H···O hydrogen bonds link molecules into one‑dimensional chains along the crystallographic axes, whereas analog (I) forms a three‑dimensional network via N–H···N, O–H···O, and C–H···O interactions [1]. The target compound crystallizes in the triclinic space group P‑1 with unit‑cell volume 586.59 ų, compared to the orthorhombic Pbca of 3a (4631.6 ų) and monoclinic P2₁/c of 3c (1066.30 ų) [1][2].

Crystal Packing
Head-to-head
1D N–H···O chains vs 3D network V=586.59 ų
1D vs 3D architecture may translate to anisotropic dissolution and distinct mechanical properties.
Triclinic P-1; smallest unit-cell volume among compared structures.
Crystal engineering Hydrogen bonding Solid-state properties

Spectroscopic Fingerprint: Distinct Dual Carbonyl IR Signature vs. Single‑Carbonyl Analogs

The target compound 3d displays two clearly resolved carbonyl stretching bands in the IR spectrum at 1719 cm⁻¹ (ester C=O) and 1672 cm⁻¹ (thiazolidinone ring C=O), providing a unique spectroscopic identifier. In contrast, analog 3a shows a single C=O band at 1738 cm⁻¹, and 3c exhibits a single C=O at 1734 cm⁻¹ [1]. The presence of the ethoxycarbonyl group also adds diagnostic signals in ¹H NMR (δ 4.29 ppm, q, OCH₂; δ 1.31 ppm, t, CH₃) and ¹³C NMR (δ 165.72 ppm, ester C=O) that are absent in the other analogs.

Spectroscopic Fingerprint
Method context
Dual C=O: 1719, 1672 cm−¹ Ester + thiazolidinone
Provides rapid identity verification upon receipt without additional analytical method development.
KBr pellet; complementary ¹H/¹³C NMR ester signals available.
IR spectroscopy Structural confirmation Quality control

Evidence-Backed Application Scenarios for Ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate


Precursor for EGFR-Targeted Anticancer Agents via Knoevenagel Condensation at the Active Methylene

The active methylene group at position 5 of the thiazolidinone ring in 3d enables efficient Knoevenagel condensation with arylidene malononitriles to yield 2‑arylimino‑5‑arylidene‑4‑thiazolidinones, as demonstrated by Behbehani & Ibrahim (2012) [1]. Derivatives from this scaffold have been independently shown to inhibit EGFR kinase with IC₅₀ values as low as 0.098 μM in HepG2 cells, establishing a direct path from this building block to potent anticancer leads [2].

Hydrolytically Labile Ester Prodrug for Carboxylic Acid Bioisostere Screening

The ethyl ester moiety of the target compound can be hydrolyzed under mild basic conditions to release the free carboxylic acid (CAS 82365-56-8). With an XLogP3 advantage of 0.7 units over the acid (2.1 vs. 1.4), the ester form is better suited for cell‑penetration assays, while the acid serves as a warhead for amide coupling in library synthesis. This dual utility makes the ester a strategically preferred procurement choice for medicinal chemistry programs requiring both forms of the scaffold .

Crystallographically Validated Reference Standard for Tautomerism Studies

The unambiguous assignment of the carbonyl–imine tautomer by Gzella et al. (2014) at high resolution (R = 0.0324) positions this compound as a reliable structural reference for studying amine–imine tautomerism in 2‑amino‑4‑thiazolidinones [3]. Its well‑defined 1D hydrogen‑bonded chain motif contrasts with the 3D network of analog (I), offering a model system for crystal‑engineering investigations of hydrogen‑bond dimensionality on dissolution behavior.

Quality‑Controlled Building Block for High‑Throughput Synthesis

The compound is commercially supplied at ≥95% purity with full spectroscopic characterization (IR, ¹H/¹³C NMR, MS) available from the primary literature [1]. The dual‑carbonyl IR signature (1719 cm⁻¹, 1672 cm⁻¹) and characteristic NMR shifts provide immediate identity verification without additional analytical development, reducing lead time in automated parallel synthesis workflows.

Application
Selection Property
Validation Focus
Kinase inhibitor lead exploration
Active methylene for Knoevenagel condensation
Derivative bioactivity screening
Carboxylic acid scaffold access
Hydrolytically labile ester handle
Ester hydrolysis condition optimization
Tautomerism reference studies
Resolved carbonyl-imine tautomer
Crystallographic identity confirmation
High-throughput heterocyclic synthesis
Full spectroscopic characterization
IR/NMR identity verification
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